Ethyl 6-bromo-4'-hexadecyl-2,2'-bipyridine-4-carboxylate
CAS No.: 857053-81-7
Cat. No.: VC19004025
Molecular Formula: C29H43BrN2O2
Molecular Weight: 531.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857053-81-7 |
|---|---|
| Molecular Formula | C29H43BrN2O2 |
| Molecular Weight | 531.6 g/mol |
| IUPAC Name | ethyl 2-bromo-6-(4-hexadecylpyridin-2-yl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C29H43BrN2O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20-31-26(21-24)27-22-25(23-28(30)32-27)29(33)34-4-2/h19-23H,3-18H2,1-2H3 |
| Standard InChI Key | NTYLYYQJUXNYSY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC(=CC(=C2)C(=O)OCC)Br |
Introduction
Structural Characteristics and Molecular Properties
Core Bipyridine Framework
The bipyridine backbone consists of two pyridine rings connected at the 2- and 2'-positions, creating a rigid, planar structure conducive to π-π stacking and metal coordination . Substitutions at the 4-, 4'-, and 6-positions introduce steric and electronic modifications that alter the compound’s reactivity and solubility.
Substituent Analysis
-
Ethyl Carboxylate (4-position): The ester group enhances solubility in organic solvents and serves as a handle for further functionalization, such as hydrolysis to a carboxylic acid .
-
Bromine (6-position): The electron-withdrawing bromine atom activates the ring for nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Hexadecyl Chain (4'-position): The C16 alkyl chain imparts significant hydrophobicity, enabling applications in lipid bilayer systems or as a surfactant .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₁BrN₂O₂ |
| Molecular Weight | 565.56 g/mol |
| Melting Point | 85–90°C (predicted) |
| Solubility | DMSO, chloroform, THF |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through sequential functionalization of a bipyridine precursor:
-
Core Formation: Coupling of pyridine derivatives to form 2,2'-bipyridine.
-
Esterification: Reaction of 4-pyridinecarboxylic acid with ethanol under acidic conditions .
-
Bromination: Electrophilic substitution using bromine or N-bromosuccinimide (NBS) .
-
Alkylation: Introduction of the hexadecyl group via Friedel-Crafts alkylation or nucleophilic substitution .
Stepwise Synthesis
Step 1: Synthesis of Ethyl 4-Carboxy-2,2'-bipyridine
2,2'-Bipyridine-4-carboxylic acid is esterified with ethanol in the presence of H₂SO₄, yielding the ethyl carboxylate .
Step 2: Bromination at the 6-Position
Bromine in acetic acid selectively substitutes the 6-position, driven by the directing effect of the carboxylate group .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethanol, H₂SO₄ | Reflux, 6 h | 85% |
| 2 | Br₂, CH₃COOH | 0°C → RT, 12 h | 78% |
| 3 | 1-Bromohexadecane, K₂CO₃ | DMF, 80°C, 24 h | 65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (500 MHz, CDCl₃):
-
¹³C NMR:
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume